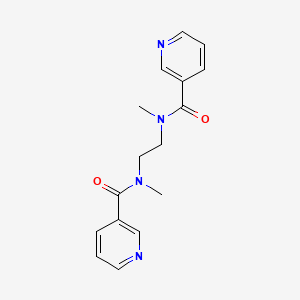
N,N'-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide): is a compound with a complex structure that includes two pyridine rings connected by an ethane-1,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) typically involves the reaction of N-methylpyridine-3-carboxamide with ethane-1,2-diyl dichloride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the carboxamide groups.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) is used as a ligand in coordination chemistry.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further research in antibiotic development .
Medicine: In medicine, the compound’s ability to interact with biological molecules has led to research into its potential as a therapeutic agent. It has been studied for its effects on cellular processes and its potential use in drug delivery systems .
Industry: In the industrial sector, N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other materials with specialized properties .
Mécanisme D'action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or other proteins, affecting their activity and leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar in structure but with formamide groups instead of pyridine rings.
N,N’-(Ethane-1,2-diyl)bis(benzamides): Contains benzamide groups instead of pyridine rings.
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(phenylmethyl)-: Features phenylmethyl groups instead of pyridine rings.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) is unique due to its pyridine rings, which confer specific chemical properties and reactivity. This makes it particularly useful in coordination chemistry and as a potential therapeutic agent .
Propriétés
Numéro CAS |
72301-63-4 |
|---|---|
Formule moléculaire |
C16H18N4O2 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-methyl-N-[2-[methyl(pyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-19(15(21)13-5-3-7-17-11-13)9-10-20(2)16(22)14-6-4-8-18-12-14/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
VEAPBWDGVWUTPW-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN(C)C(=O)C1=CN=CC=C1)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


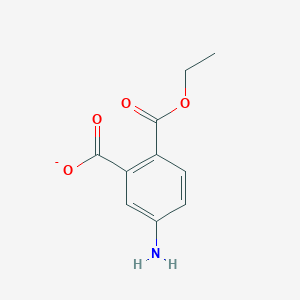
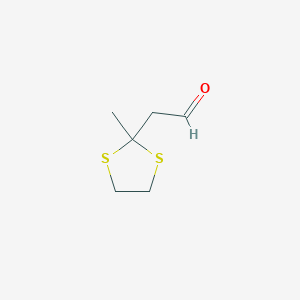
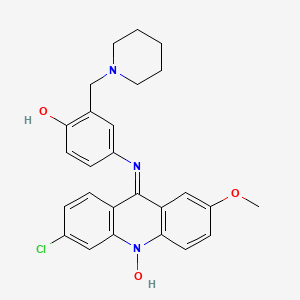

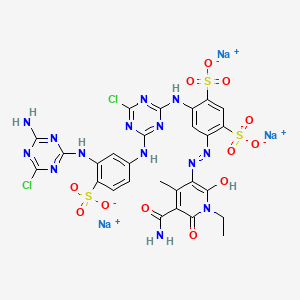
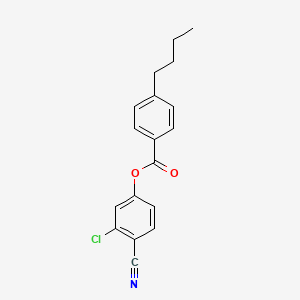


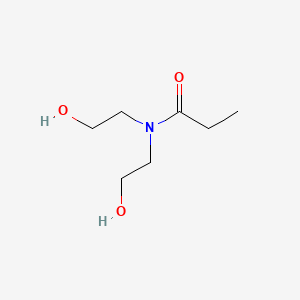
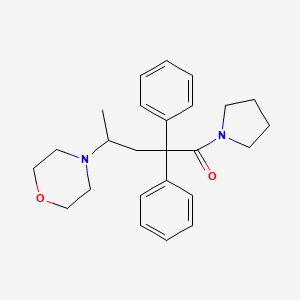
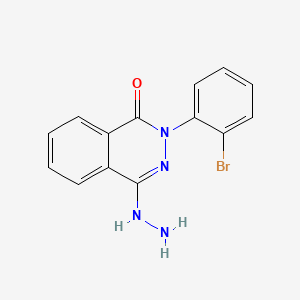
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
